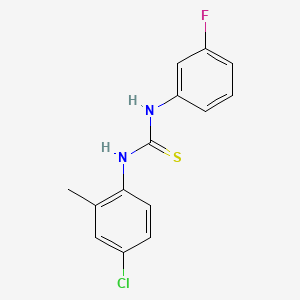
1-(4-phenylbutanoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-phenylbutanoyl)indoline, also known as PBI, is a synthetic compound that belongs to the indole family. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells. PBI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Mecanismo De Acción
1-(4-phenylbutanoyl)indoline binds selectively to CB2 receptors, which are mainly expressed in immune cells, including macrophages and T cells. CB2 activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, leading to a reduction in inflammation. Moreover, CB2 activation has been shown to induce apoptosis and inhibit cancer cell proliferation.
Biochemical and Physiological Effects
1-(4-phenylbutanoyl)indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, 1-(4-phenylbutanoyl)indoline has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. 1-(4-phenylbutanoyl)indoline has also been shown to have analgesic effects in models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-phenylbutanoyl)indoline in lab experiments is its high selectivity for CB2 receptors, which allows for the investigation of CB2-mediated effects specifically. However, one of the limitations of using 1-(4-phenylbutanoyl)indoline is its low solubility in water, which can complicate its use in in vivo studies.
Direcciones Futuras
There are several future directions for the investigation of 1-(4-phenylbutanoyl)indoline. One area of interest is the development of 1-(4-phenylbutanoyl)indoline derivatives with improved solubility and potency. Another area of interest is the investigation of 1-(4-phenylbutanoyl)indoline in combination with other drugs for the treatment of various diseases. Moreover, the investigation of the potential role of CB2 receptors in different diseases and conditions is an area of ongoing research.
Métodos De Síntesis
1-(4-phenylbutanoyl)indoline can be synthesized using different methods, including the condensation of indole-3-carboxaldehyde with 4-phenylbutyric acid in the presence of a base, such as potassium carbonate. The reaction yields 1-(4-phenylbutanoyl)indoline as a yellow solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-phenylbutanoyl)indoline has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying mechanism in many diseases, and 1-(4-phenylbutanoyl)indoline has shown promising anti-inflammatory effects in preclinical studies. For instance, 1-(4-phenylbutanoyl)indoline has been shown to reduce inflammation in models of arthritis, colitis, and neuroinflammation.
1-(4-phenylbutanoyl)indoline has also been investigated for its potential anticancer properties. CB2 receptors are overexpressed in many cancer types, and 1-(4-phenylbutanoyl)indoline has been shown to induce apoptosis and inhibit cancer cell proliferation in different cancer models. Moreover, 1-(4-phenylbutanoyl)indoline has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(12-6-9-15-7-2-1-3-8-15)19-14-13-16-10-4-5-11-17(16)19/h1-5,7-8,10-11H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHSVFNSYNMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-4-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
